molecular formula C18H15BrN6O2 B2951115 2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034414-30-5

2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide

Cat. No.: B2951115
CAS No.: 2034414-30-5
M. Wt: 427.262
InChI Key: WKNJYCCPJVOEON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a triazolo[4,3-a]pyridine core substituted at the 7-position with a 3-methyl-1,2,4-oxadiazole moiety. The acetamide group is linked to a 2-bromophenyl ring, distinguishing it from analogs with alternative halogen or substituent placements.

Properties

IUPAC Name

2-(2-bromophenyl)-N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6O2/c1-11-21-18(27-24-11)13-6-7-25-15(8-13)22-23-16(25)10-20-17(26)9-12-4-2-3-5-14(12)19/h2-8H,9-10H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNJYCCPJVOEON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)CC4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-bromophenyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that incorporates a bromophenyl group, an oxadiazole moiety, and a triazole-pyridine unit. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole functionalities exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines. In one study, a related triazole compound demonstrated potent activity against MCF-7 breast cancer cells, with IC50 values indicating strong inhibition of cell proliferation .

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-710
Triazole Derivative BBel-740215

This suggests that the oxadiazole and triazole components in our compound may similarly contribute to anticancer activity.

Antimicrobial Activity

The antibacterial properties of related compounds have been well-documented. For example, benzotriazole derivatives have shown significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)
Benzotriazole AMRSA12.5
Benzotriazole BE. coli25

Given the structural similarities, it is hypothesized that our compound may exhibit similar antimicrobial effects.

Histone Deacetylase Inhibition

Recent studies have identified compounds with oxadiazole structures as potential histone deacetylase (HDAC) inhibitors. HDACs play crucial roles in cancer progression by regulating gene expression related to cell cycle and apoptosis. The inhibition of HDAC6 has been linked to enhanced anticancer effects in preclinical models .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various oxadiazole derivatives against human cancer cell lines. The results indicated that certain modifications to the oxadiazole structure significantly enhanced cytotoxicity.
  • Animal Models : In vivo studies using mouse models demonstrated that compounds similar to our target compound significantly reduced tumor growth when administered at specific dosages.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares similarities with triazole- and triazolo-pyridine-based acetamides reported in the literature. Key structural differences lie in the heterocyclic core, substituent positions, and functional groups, which influence physicochemical and pharmacological properties.

Core Heterocyclic System

  • Analogs: Most analogs (e.g., ) feature a non-fused 1,2,4-triazole ring, which may reduce planarity and alter binding modes .

Substituent Variations

Table 1: Structural Comparison of Key Compounds
Compound Name (Simplified) Core Structure Key Substituents Molecular Weight (g/mol)* Notable Features
Target Compound Triazolo[4,3-a]pyridine 2-bromophenyl, 3-methyl-1,2,4-oxadiazole ~443.3 (calculated) Oxadiazole enhances metabolic stability
Compound 1,2,4-Triazole 4-bromophenyl, 4-pyridinyl, sulfanyl linker ~511.4 Sulfanyl group may increase polarity
Compound 1,2,4-Triazole 4-bromophenyl, 3-pyridinyl, 2-chloro-5-(trifluoromethyl)phenyl ~594.8 Trifluoromethyl improves lipophilicity
Compound 1,2,4-Triazole 4-bromophenyl, 3-pyridinyl, 2-fluorophenyl ~498.3 Fluorine enhances bioavailability

*Molecular weights estimated from formulas in evidence.

Functional Group Analysis

  • Oxadiazole vs. Sulfanyl Linkers : The 3-methyl-1,2,4-oxadiazole in the target compound is more electron-withdrawing than the sulfanyl group in analogs, possibly improving stability and receptor affinity .
  • Aryl Acetamide Modifications : Substituents like trifluoromethyl () or fluorine () in analogs enhance lipophilicity or bioavailability, whereas the target compound’s methyl-oxadiazole balances polarity and rigidity .

Implications of Structural Differences

  • Pharmacokinetics : The oxadiazole moiety in the target compound may reduce metabolic degradation compared to sulfanyl-containing analogs .
  • Target Binding: The fused triazolo-pyridine core could enable stronger interactions with hydrophobic binding pockets compared to non-fused triazoles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.